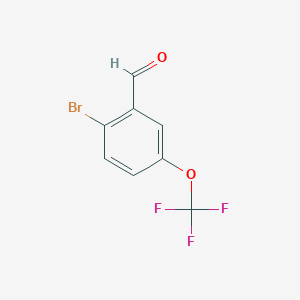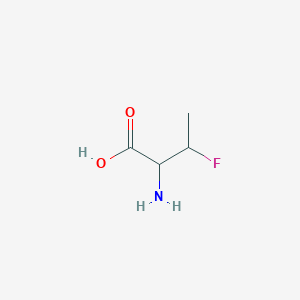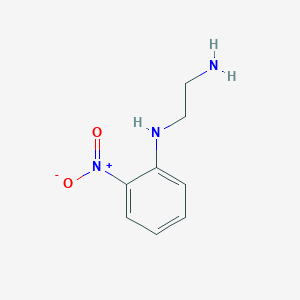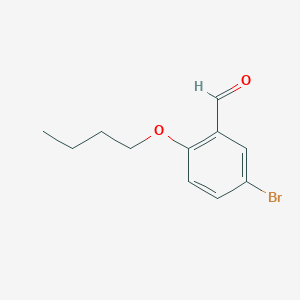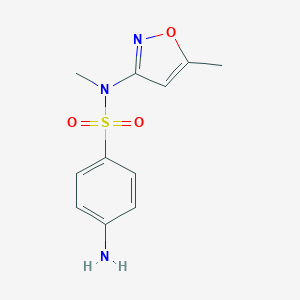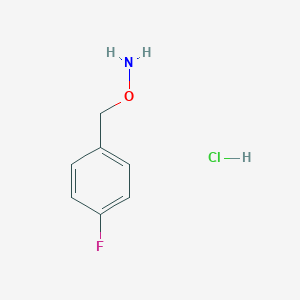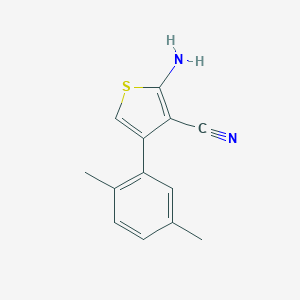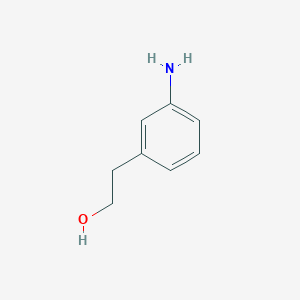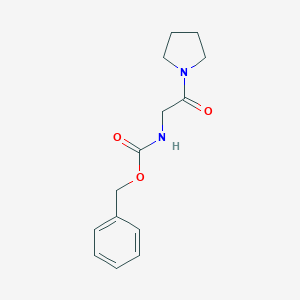
Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate
Übersicht
Beschreibung
Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is a chemical compound with the molecular formula C14H18N2O3 . It is used as a reagent in the preparation of actinonin, an antibiotic .
Molecular Structure Analysis
The molecular structure of Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is represented by the molecular formula C14H18N2O3 . The molecular weight of this compound is 262.3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial pathogens. The pyrrolidinone moiety, in particular, is known to contribute significantly to the antimicrobial activity, making these derivatives potent candidates for the development of new antimicrobial agents .
Anticancer Activity
Research has indicated that certain pyrrolidinone derivatives exhibit anticancer properties. The structural framework of Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate can be tailored to target specific cancer cells, potentially leading to the development of novel anticancer drugs. The ability to induce apoptosis in cancer cells is one of the key mechanisms through which these compounds exert their anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory potential of Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is another area of interest. By modulating inflammatory pathways, these compounds can be used to treat various inflammatory disorders. Their role in reducing inflammation makes them valuable in the synthesis of drugs aimed at conditions like arthritis and other chronic inflammatory diseases .
Antidepressant Activity
Pyrrolidinone derivatives, including Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate, have been explored for their antidepressant effects. These compounds may interact with neurotransmitter systems in the brain, offering a new avenue for the treatment of depression and other mood disorders .
Anti-HCV Activity
The fight against Hepatitis C Virus (HCV) has led to the investigation of various heterocyclic compounds. Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate derivatives have shown promise in inhibiting HCV replication, which could be pivotal in the development of new antiviral drugs specifically targeting HCV .
Industrial Applications
Beyond their biomedical applications, these compounds also find use in industrial settings. For instance, they can be incorporated into polymers to enhance material properties or used as intermediates in the synthesis of complex organic molecules. Their versatility in chemical reactions makes them valuable in various industrial processes .
Eigenschaften
IUPAC Name |
benzyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(16-8-4-5-9-16)10-15-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXWULXQFCLLDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

